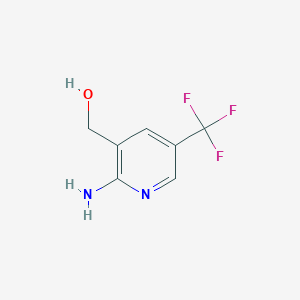

2-Amino-5-(trifluoromethyl)pyridine-3-methanol

Description

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-2,13H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFKZSJMUQYOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting with 3-chloro-5-trifluoromethylpyridine, a nucleophilic substitution with ammonia or amines introduces amino groups at the desired position.

- Subsequent hydroxymethylation is achieved through formaldehyde or related reagents, attaching a methanol group at the pyridine ring.

Research Findings:

A patent describes the synthesis of amino-trifluoromethylpyridines via reaction of 3-chloro-5-trifluoromethylpyridine with ammonia in the presence of cuprous chloride and liquid ammonia, followed by extraction and distillation to obtain 3-amino-5-trifluoromethylpyridine. The process involves:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Nucleophilic substitution | 3-chloro-5-trifluoromethylpyridine + NH₃ + CuCl | - | Reaction at 150°C for 63 hours in autoclave |

| Extraction & distillation | Methylene chloride extraction | 25.3 g of 3-amino-5-trifluoromethylpyridine | Boiling point: 105.5–106°C at 11 mmHg |

This method emphasizes high-temperature ammonolysis, leading to amino derivatives suitable for further hydroxymethylation.

Catalytic and Cyclization Strategies

Advanced synthetic routes utilize catalytic cyclization and functionalization to produce the target compound.

Method Highlights:

- Rhodium(III)-catalyzed C-H functionalization enables direct synthesis of pyridine derivatives with trifluoromethyl groups.

- Cyclization of suitable precursors such as α-fluoro-α,β-unsaturated oximes with terminal alkynes under Rh(III) catalysis yields pyridine rings with high regioselectivity.

Data Summary:

| Approach | Catalyst | Starting Material | Yield | Reference |

|---|---|---|---|---|

| Rh(III)-catalyzed | Rh(III) | α-fluoro-unsaturated oximes + terminal alkyne | Not specified | Recent review (2024) |

| Cyclization with PTSA | Palladium acetate + PTSA | Acetophenone + 1,3-diaminopropane | Not specified | Recent review (2024) |

These methods are efficient for constructing the pyridine core with trifluoromethyl groups, which can be further functionalized.

Aminolysis and Halogenation Approaches

Another effective route involves halogenation followed by aminolysis:

- Halogenation of pyridine rings with chlorination or bromination, followed by nucleophilic substitution with ammonia or amino compounds.

- This strategy allows selective amino group introduction at the 2-position, followed by hydroxymethylation.

Research Data:

A patent illustrates the preparation of 2-amino-3-chloro-5-trifluoromethylpyridine through ammonolysis of halogenated pyridine intermediates in organic solvents like methyl alcohol or ethanol at temperatures between 125°C and 135°C under pressure (2.0–3.5 MPa). The process yields the amino-trifluoromethylpyridine with high efficiency.

| Step | Conditions | Organic Solvent | Yield | Remarks |

|---|---|---|---|---|

| Aminolysis | 125–135°C, 8–15 h | Methyl alcohol, ethanol | Not specified | Reaction under pressure |

Summary of Preparation Data

| Method | Key Reagents | Catalysts/Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic substitution | 3-chloro-5-trifluoromethylpyridine + NH₃ | Elevated temperature (~150°C), autoclave | ~60–70% | Straightforward, scalable |

| Catalytic cyclization | α-fluoro-α,β-unsaturated oximes + terminal alkyne | Rh(III) catalysis | Not specified | High regioselectivity |

| Halogenation + aminolysis | Halogenated pyridines + ammonia | 125–135°C, high pressure | Not specified | High specificity, good yields |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Activities

Recent studies indicate that derivatives of 2-amino-5-(trifluoromethyl)pyridine exhibit promising pharmacological activities. For instance, compounds with similar structures have been evaluated for their role as protein arginine methyltransferase 5 (PRMT5) inhibitors, which are crucial in cancer therapy. PRMT5 is an epigenetic target linked to several tumors, and inhibitors targeting this enzyme have shown potential in clinical trials for treating various cancers .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 2-amino-5-(trifluoromethyl)pyridine derivatives have revealed insights into their biological efficacy. These studies often focus on how modifications to the pyridine ring affect the compound's ability to interact with biological targets, enhancing its therapeutic potential .

1.3 Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The anticancer properties are attributed to the ability of these compounds to induce apoptosis in cancer cells, providing a basis for further development as anticancer agents .

Agrochemical Applications

2.1 Herbicide Development

The trifluoromethyl group in 2-amino-5-(trifluoromethyl)pyridine enhances the lipophilicity and metabolic stability of herbicides derived from this structure. Such compounds are being explored for their efficacy in controlling a range of weeds while minimizing environmental impact .

2.2 Insecticidal Properties

Compounds based on the trifluoromethylpyridine structure have also been investigated for their insecticidal properties. The unique electronic properties imparted by the trifluoromethyl group contribute to their effectiveness against specific pest species, making them valuable in agricultural applications .

Synthesis and Production Methods

3.1 Synthetic Routes

The synthesis of 2-amino-5-(trifluoromethyl)pyridine-3-methanol typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. Efficient synthetic methods are critical for producing this compound at scale for research and commercial purposes .

| Synthesis Method | Description |

|---|---|

| Amination Reaction | Involves reacting suitable precursors with ammonia or amines under controlled conditions to yield the desired product. |

| Trifluoromethylation | Utilizes reagents like trifluoroacetic acid or trifluoromethylating agents to introduce the CF3 group into the pyridine ring. |

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Screening

- A study evaluated various derivatives against A549 and HeLa cell lines, revealing that modifications at the amino position significantly enhanced cytotoxicity.

-

Case Study 2: Herbicide Efficacy

- Field trials demonstrated that a herbicide formulation containing a derivative of this compound effectively reduced weed populations without harming crop yields.

Mechanism of Action

The mechanism by which 2-Amino-5-(trifluoromethyl)pyridine-3-methanol exerts its effects is largely dependent on its interaction with biological targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-Amino-5-(trifluoromethyl)nicotinic acid

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

6-Methoxy-5-(trifluoromethyl)-3-pyridinemethanol

2-Chloro-5-(trifluoromethyl)-3-pyridinecarboxylic acid

Key Observations :

- The target compound’s synthesis employs milder conditions (ethanol reflux) compared to cyanide-mediated reactions in pyrimidine derivatives .

- Palladium-catalyzed cross-coupling (e.g., Reference Example 64) is critical for introducing methoxy or cyano groups in analogs .

Physicochemical and Spectroscopic Data

Biological Activity

2-Amino-5-(trifluoromethyl)pyridine-3-methanol (CAS No. 1227572-08-8) is a pyridine derivative that has garnered attention due to its potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, making it a valuable candidate in various applications, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C7H6F3N2O

- Molecular Weight: 191.13 g/mol

- Structure: The compound features an amino group at the 2-position, a hydroxymethyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties. For example, derivatives of similar structures have been tested against various bacterial strains with promising results .

- Anticancer Potential : The presence of both amino and hydroxymethyl groups allows for interactions with biological targets that may influence cell signaling pathways related to cancer proliferation. Preliminary studies suggest that this compound could inhibit tumor growth in certain cancer cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to specific enzymes or receptors due to its electron-withdrawing nature, which can stabilize interactions with nucleophilic sites on proteins.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways. This modulation can lead to altered cellular responses, potentially impacting processes such as apoptosis and cell cycle regulation .

Antimicrobial Studies

A study published in Molecules demonstrated that derivatives containing the trifluoromethyl moiety exhibited enhanced activity against Chlamydia trachomatis. Compounds lacking this substituent showed no significant activity, emphasizing the importance of the trifluoromethyl group in biological efficacy .

| Compound | Activity Against C. trachomatis | Notes |

|---|---|---|

| This compound | Moderate | Effective in inhibiting growth without affecting host cells |

| Analog without CF3 | None | Highlighted lack of activity due to structural differences |

Anticancer Activity

Research conducted on several analogs revealed that modifications at specific positions on the pyridine ring could enhance anticancer activity. One study indicated that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting potential therapeutic applications for this compound .

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Promising results indicating cytotoxicity |

| Control (No CF3) | MCF-7 | >50 | Lack of activity compared to trifluoromethyl derivative |

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(trifluoromethyl)pyridine-3-methanol?

The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Cyanation : Reacting halogenated precursors (e.g., 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline) with potassium cyanide (KCN) in dimethylsulfoxide (DMSO) at 0°C, followed by room-temperature stirring. Purification involves C18 reverse-phase chromatography (40–100% acetonitrile/water) to achieve ~38% yield .

- Catalytic Cross-Coupling : Using zinc dicyanide (Zn(CN)₂) with Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) in N,N-dimethylformamide (DMF) under nitrogen at 80–110°C. This method improved yields to 66% in optimized conditions .

Q. How is purity and structural integrity confirmed for this compound?

- LCMS/HPLC : Molecular ions (e.g., m/z 265 [M+H]⁺) and retention times (1.16 minutes under SMD-TFA05 conditions) are critical for validation .

- Reverse-Phase Chromatography : Acetonitrile-water gradients with formic acid (0.03%) enhance separation of polar by-products .

Q. What safety precautions are essential during synthesis?

- Use inert atmospheres (N₂) for Pd-catalyzed reactions to prevent catalyst oxidation .

- Avoid aqueous workup for moisture-sensitive intermediates; employ anhydrous MgSO₄ for drying organic layers .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, necessitating:

- High-Temperature Conditions : Prolonged heating (e.g., 9 hours at 110°C) to overcome reduced nucleophilicity in cyanation reactions .

- Activated Catalysts : Pd/phosphine systems (e.g., 1,1’-bis(diphenylphosphino)ferrocene) stabilize transition states in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in HPLC retention times across batches?

- Column Calibration : Use standardized conditions (e.g., SQD-FA05 vs. SMD-TFA05) with formic acid modifiers to minimize variability .

- By-Product Analysis : Impurities like unreacted precursors (e.g., 2-bromo-4-(trifluoromethyl)aniline) may co-elute; optimize gradient profiles to improve resolution .

Q. How can reaction yields be enhanced in large-scale syntheses?

- Catalyst Loading : Reduce Pd(0) catalyst to 0.029 mmol (10 mol%) while maintaining ligand ratios (e.g., 1:1 Pd:DPPF) to suppress side reactions .

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) for higher thermal stability in prolonged heating steps .

Q. What functionalization methods are viable for the methanol substituent?

- Oxidation : Convert -CH₂OH to -COOH using KMnO₄ in acidic conditions for carboxylate derivatives .

- Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to stabilize the amine during subsequent reactions, followed by acidic cleavage .

Q. How do substituents on the pyridine ring affect biological activity?

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Methanol Moiety : Acts as a hydrogen-bond donor, critical for binding to kinase active sites (e.g., EGFR inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.